molecular formula C9H7FO B13704720 6-Fluoro-3-methylbenzofuran

6-Fluoro-3-methylbenzofuran

Cat. No.: B13704720
M. Wt: 150.15 g/mol
InChI Key: LOZVPCUKQLYCPH-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzofuran is a fluorinated benzofuran derivative Benzofurans are a class of organic compounds that consist of a fused benzene and furan ringFluorinated benzofurans are of significant interest due to their potential pharmacological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as Friedel-Crafts alkylation, followed by selective fluorination. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-2-carbaldehyde, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

6-Fluoro-3-methylbenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-methylbenzofuran is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct chemical properties and biological activities. This dual substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVPCUKQLYCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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